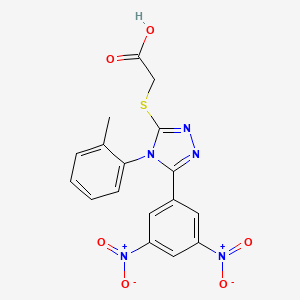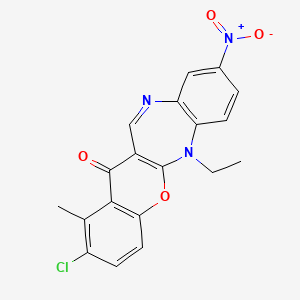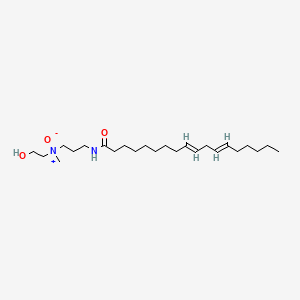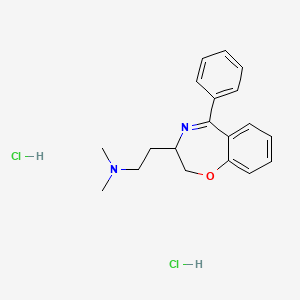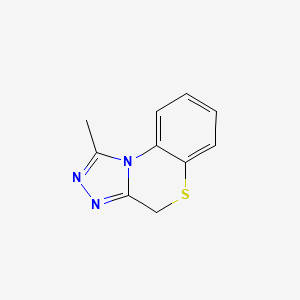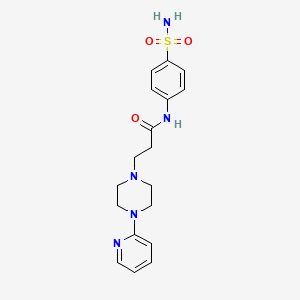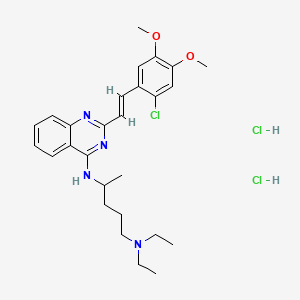
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound. It features a quinazoline core, a common structure in many biologically active molecules, and is substituted with various functional groups that may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline core, followed by the introduction of the 2-chloro-4,5-dimethoxyphenyl group through a series of substitution reactions. The final steps likely involve the addition of the 1,4-pentanediamine moiety and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.
Quinazoline derivatives: Molecules with the quinazoline core but varying functional groups.
Chloro- and methoxy-substituted aromatics: Compounds with similar aromatic ring substitutions.
Uniqueness
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
96474-82-7 |
|---|---|
Molekularformel |
C27H37Cl3N4O2 |
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
4-N-[2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-10-11-19(3)29-27-21-12-8-9-13-23(21)30-26(31-27)15-14-20-17-24(33-4)25(34-5)18-22(20)28;;/h8-9,12-15,17-19H,6-7,10-11,16H2,1-5H3,(H,29,30,31);2*1H/b15-14+;; |
InChI-Schlüssel |
UQTHEFRAEBBKBE-NSKUCRDLSA-N |
Isomerische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3Cl)OC)OC.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=CC(=C(C=C3Cl)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



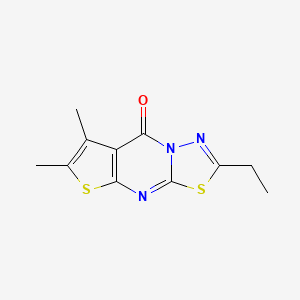
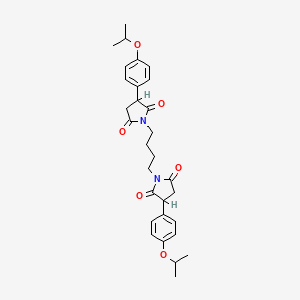
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

